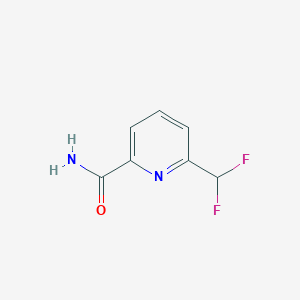![molecular formula C16H17F4N5 B2712936 4-Ethyl-5-fluoro-6-{4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl}pyrimidine CAS No. 2415513-92-5](/img/structure/B2712936.png)
4-Ethyl-5-fluoro-6-{4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-5-fluoro-6-{4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl, fluoro, and piperazinyl groups, as well as a trifluoromethylpyridine moiety. Such structural features make it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-{4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The general steps include:
- Preparation of the pyrimidine core.
- Introduction of the ethyl and fluoro substituents.
- Coupling with the piperazinyl and trifluoromethylpyridine moieties.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-5-fluoro-6-{4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-5-fluoro-6-{4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl}pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Ethyl-5-fluoro-6-{4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The pyrimidine and piperazine moieties contribute to its overall stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-ethyl-5-fluoropyrimidine: A pyrimidine derivative used in the preparation of bio-active compounds.
Trifluoromethylpyridines: Used in agrochemicals and pharmaceuticals.
Uniqueness
4-Ethyl-5-fluoro-6-{4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl}pyrimidine is unique due to its combination of substituents, which confer specific chemical and biological properties. Its trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4-ethyl-5-fluoro-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F4N5/c1-2-12-14(17)15(23-10-22-12)25-7-5-24(6-8-25)11-3-4-13(21-9-11)16(18,19)20/h3-4,9-10H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWNMGOGEGGAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=CN=C(C=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F4N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[(4-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2712855.png)
![1-(4-Ethoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2712859.png)



![1-[2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2712867.png)
![4-(5-bromopyridine-3-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B2712868.png)



![4-methyl-N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide](/img/structure/B2712873.png)

